1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide

kinase inhibitor structure-activity relationship indole-carboxamide

1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide (CAS 1324056-14-5; molecular formula C₁₈H₁₄N₄OS; MW 334.4 g/mol) is a synthetic indole-3-carboxamide derivative that integrates an N-1-methylindole core with a 4-(pyridin-2-yl)thiazol-2-amine moiety via a carboxamide linkage. This scaffold belongs to a densely populated chemical space in which multiple positional isomers and N-substitution variants co-exist as commercially available research compounds — including indole-2-carboxamide, indole-6-carboxamide, and pyridin-3-yl regioisomers — each potentially directing distinct target engagement profiles.

Molecular Formula C18H14N4OS
Molecular Weight 334.4 g/mol
Cat. No. B12163703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide
Molecular FormulaC18H14N4OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C18H14N4OS/c1-22-10-13(12-6-2-3-8-16(12)22)17(23)21-18-20-15(11-24-18)14-7-4-5-9-19-14/h2-11H,1H3,(H,20,21,23)
InChIKeyBNDVDNLANORPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide – Structural Identity, Physicochemical Profile, and Comparator Landscape


1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide (CAS 1324056-14-5; molecular formula C₁₈H₁₄N₄OS; MW 334.4 g/mol) is a synthetic indole-3-carboxamide derivative that integrates an N-1-methylindole core with a 4-(pyridin-2-yl)thiazol-2-amine moiety via a carboxamide linkage . This scaffold belongs to a densely populated chemical space in which multiple positional isomers and N-substitution variants co-exist as commercially available research compounds — including indole-2-carboxamide, indole-6-carboxamide, and pyridin-3-yl regioisomers — each potentially directing distinct target engagement profiles . Its molecular formula is shared with the structurally unrelated LATS1/2 kinase inhibitor TRULI (Lats-IN-1), creating a documented risk of mistaken identity in procurement workflows [1]. No primary literature reporting direct biological assay data for this exact compound was identified at the time of this guide’s compilation; the evidence presented herein therefore draws on the closest characterized analogs to establish a framework for differentiated scientific selection.

Why Generic Substitution of 1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide with Positional Isomers or N-Substitution Analogs Carries High Scientific Risk


Within the C₁₈H₁₄N₄OS isomeric family, at least six distinct regioisomers (indole-2-, -3-, -4-, -5-, -6-carboxamide variants with pyridin-2-yl or pyridin-3-yl substitution) are catalogued as separate research compounds . Indole-carboxamide regiochemistry is a well-established determinant of kinase selectivity: indole-2-carboxamide scaffolds have been optimized as multi-target anticancer agents inhibiting EGFR, HER2, VEGFR-2, and CDK2 [1], while indole-3-carboxamide scaffolds have yielded selective RIPK1 inhibitors and KDR kinase inhibitors [2]. Furthermore, the N-1 substituent dramatically modulates potency — the direct isopropyl analog (1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide) achieves CDK4/6 IC₅₀ values of 18 nM and 24 nM , a level of target engagement that cannot be assumed for the N-methyl variant without empirical confirmation. Interchanging any positional isomer or N-substitution analog without experimental validation therefore risks a complete loss of the desired biological activity.

Quantitative Differentiation Evidence for 1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide Relative to Closest Analogs


Indole-3-Carboxamide vs Indole-2-Carboxamide Regiochemistry Directs Divergent Kinase Target Engagement — Class-Level SAR Evidence

The target compound positions the carboxamide at the indole C-3, distinguishing it from the closely related indole-2-carboxamide isomer (CAS 1324075-76-4). Published SAR demonstrates that indole-2-carboxamide–thiazole hybrids (series 6a–6z) achieve multi-kinase inhibition including EGFR, HER2, VEGFR-2, and CDK2, with the most potent compounds 6i and 6v exhibiting IC₅₀ values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively, against MCF-7 breast cancer cells [1]. In contrast, indole-3-carboxamide scaffolds have been independently optimized as selective RIPK1 inhibitors with low nanomolar potency and favorable kinase selectivity profiles , and as KDR (VEGFR-2) kinase inhibitors [2]. This divergence in target space constitutes a class-level differentiation: the indole-3-carboxamide regioisomer is associated with a distinct kinase selectivity landscape. No direct indole-2 vs indole-3 head-to-head comparison exists for the exact pyridin-2-yl thiazole series; the evidence presented is cross-study comparable at the class level.

kinase inhibitor structure-activity relationship indole-carboxamide oncology

N-Methyl vs N-Isopropyl Substitution: Documented CDK4/6 Activity of the Isopropyl Analog Sets a Quantified Potency Baseline That the N-Methyl Variant Must Be Tested Against

The closest characterized analog of the target compound is 1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide (CAS 1574528-78-1; MW 362.4), which differs only in the N-1 substituent (isopropyl vs methyl). The isopropyl analog demonstrates selective CDK4/6 inhibition with IC₅₀ values of 18 nM (CDK4) and 24 nM (CDK6) in enzymatic assays . In MV4-11 acute myeloid leukemia cells, 2.5 μM treatment for 24 h induces G₁-phase arrest in 78% of cells and apoptosis in 43% of the population, with reduced Rb phosphorylation confirming on-target CDK4/6 pathway disruption . Notably, SAR within this chemical series indicates that modification of the N-1 substituent from isopropyl to cyclopentyl increases CDK6 selectivity 12-fold but reduces oral bioavailability by 40% , demonstrating the profound impact of the N-1 group on both potency and drug-like properties. The N-methyl variant (target compound) has a calculated lipophilicity (cLogP ~2.8) substantially lower than the isopropyl analog (cLogP ~3.2), predicting differences in membrane permeability, solubility, and metabolic stability . No direct CDK4/6 IC₅₀ data exist for the N-methyl compound; the isopropyl analog data serve as the most relevant cross-study comparable baseline.

CDK4/6 inhibitor N-substitution SAR indole-3-carboxamide cell cycle

Same Molecular Formula, Different Biological Target: Structural Non-Identity with TRULI (Lats-IN-1) Is a Critical Procurement Verification Point

Both the target compound and the clinical-stage probe TRULI (Lats-IN-1; CAS 1424635-83-5) share the identical molecular formula C₁₈H₁₄N₄OS and molecular weight (334.4 g/mol) . However, they are structurally non-identical: TRULI is N-(3-benzylthiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide — a pyrrolopyridine scaffold with a benzylthiazole ylidene moiety — while the target compound is an indole-3-carboxamide with a 4-(pyridin-2-yl)thiazol-2-amine substituent . TRULI is a potent, ATP-competitive LATS1/LATS2 kinase inhibitor with reported IC₅₀ values of 0.2–2 nM, functioning as a YAP signaling activator that promotes proliferation in postmitotic tissues including inner ear hair cells, cardiomyocytes, and Müller glia [1]. The target compound, by virtue of its entirely different scaffold architecture, cannot be assumed to possess any LATS1/2 activity. This isomerism creates a tangible procurement hazard: a researcher ordering by molecular formula or approximate name matching could inadvertently receive a compound with completely divergent biological activity.

Hippo pathway LATS kinase molecular formula isomerism chemical procurement

Pyridin-2-yl vs Pyridin-3-yl Substitution on the Thiazole Ring Modulates Hydrogen-Bonding Geometry to Kinase Hinge Regions

The target compound bears a pyridin-2-yl substituent at the thiazole C-4 position, whereas its closest commercially available indole-2-carboxamide isomer (CAS 1324075-76-4) carries a pyridin-3-yl group at the same position. The pyridine nitrogen position is a critical determinant of kinase hinge-region hydrogen bonding: the pyridin-2-yl configuration places the nitrogen adjacent to the thiazole ring, enabling a bidentate hydrogen-bonding motif with the kinase hinge backbone (as demonstrated in docking studies of the isopropyl analog series) . In contrast, the pyridin-3-yl substituent shifts the nitrogen to the meta position, resulting in a different hydrogen-bonding vector that may favor alternative kinase targets or reduce hinge-binding affinity . Within the thiazole-pyridine carboxamide Pim kinase inhibitor patent landscape, both pyridin-2-yl and pyridin-3-yl variants are explicitly claimed, indicating that this subtle regioisomeric difference produces distinguishable kinase inhibition profiles [1]. No head-to-head pyridin-2-yl vs pyridin-3-yl IC₅₀ comparison exists for the exact indole-3-carboxamide series; this evidence is class-level inference from kinase hinge-binding SAR principles.

kinase hinge binding pyridine regioisomer thiazole SAR medicinal chemistry

Physicochemical Differentiation: Calculated Lipophilicity and Solubility Properties That Impact Assay Compatibility

The target compound (N-1 methyl) has a calculated partition coefficient (cLogP) of approximately 2.8, derived by subtracting the group contribution of ~0.4 log units from the experimentally estimated cLogP of 3.2 for the isopropyl analog . This positions the N-methyl variant between the more lipophilic isopropyl analog (cLogP 3.2) and the unsubstituted NH-indole baseline (cLogP ~2.3 for 1H-indole-3-carboxamide) [1]. The corresponding predicted aqueous solubility follows the inverse trend: the isopropyl analog exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4) but good DMSO solubility (48 mg/mL) ; the N-methyl compound is expected to show moderately improved aqueous solubility owing to its lower logP. Polar surface area (tPSA) is estimated at approximately 70–80 Ų, within the acceptable range for cell permeability [2]. These physicochemical predictions are calculated/comparative estimates; no experimentally measured logP or solubility data for the target compound were identified in the literature.

lipophilicity aqueous solubility DMPK assay development

Synthetic Tractability and Cost: The N-Methyl Indole Building Block Enables a More Direct Synthetic Route Than N-Isopropyl or N-Cyclopentyl Analogs

The synthesis of the target compound proceeds via carbodiimide-mediated coupling of commercially available 1-methyl-1H-indole-3-carboxylic acid with 4-(pyridin-2-yl)thiazol-2-amine . In contrast, the isopropyl analog requires an additional Friedel-Crafts N-alkylation step to install the isopropyl group on the indole nitrogen prior to coupling, with reported optimized yields of 68% when using THF at 0–5°C with DMAP catalysis . The N-methyl starting material (1-methylindole-3-carboxylic acid) is a widely available building block, whereas 1-isopropylindole-3-carboxylic acid typically requires custom synthesis or multi-step preparation . This translates to an estimated cost differential of 30–50% lower for the N-methyl compound at research scale, based on fewer synthetic steps and more accessible precursors — though no vendor price comparison can be cited due to the exclusion rules of this guide. Additionally, the N-methyl group eliminates the stereoelectronic complexity introduced by branched N-alkyl substituents, simplifying analytical characterization (NMR, LC-MS) and reducing the likelihood of atropisomerism or rotameric signal broadening .

synthetic chemistry building block cost efficiency library synthesis

Optimal Research and Procurement Scenarios for 1-Methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide Based on Differentiated Evidence


Kinase Selectivity Profiling: Comparing Indole-3-Carboxamide vs Indole-2-Carboxamide Regioisomers in a Panel of Oncology Kinases

A kinase biology group seeking to map the target space accessible to indole-thiazole-pyridine hybrids should procure the 3-carboxamide regioisomer (CAS 1324056-14-5) alongside the 2-carboxamide isomer (CAS 1324075-76-4) for parallel profiling. Published evidence demonstrates that the indole-2-carboxamide scaffold engages EGFR, HER2, VEGFR-2, and CDK2 [1], while the indole-3-carboxamide scaffold is associated with RIPK1 and KDR inhibition [2]. A differential scanning experiment across a commercial kinase panel (e.g., 100–400 kinases at 1 μM ATP concentration) would quantify the regioisomer-dependent selectivity shift, generating actionable data for lead series selection.

N-1 Substituent SAR Campaign: Benchmarking Against the Isopropyl Analog with Documented CDK4/6 Activity

A medicinal chemistry team developing CDK4/6 inhibitors for breast cancer or glioblastoma should use the N-methyl compound as a minimalist SAR probe to systematically evaluate the steric and lipophilic contribution of the N-1 substituent. The isopropyl analog (CAS 1574528-78-1) provides the quantitative baseline: CDK4 IC₅₀ = 18 nM, CDK6 IC₅₀ = 24 nM, G₁ arrest 78% at 2.5 μM in MV4-11 cells . Testing the N-methyl variant in the identical enzymatic and cellular assays will directly measure the Δpotency attributable to the isopropyl→methyl substitution, informing whether the larger N-1 group is essential for CDK4/6 affinity or whether smaller substituents retain activity with improved physicochemical properties.

Hippo Pathway Studies: Isomer Verification Protocol to Exclude Mistaken Identity with TRULI (Lats-IN-1)

Any research group investigating the Hippo/YAP signaling axis and ordering compounds by molecular formula or structural similarity must implement a CAS-number verification step to distinguish the target compound (CAS 1324056-14-5) from TRULI (Lats-IN-1; CAS 1424635-83-5). Both share C₁₈H₁₄N₄OS and MW 334.4, but TRULI is a LATS1/2 inhibitor (IC₅₀ ~0.2–2 nM) that activates YAP-dependent proliferation [3], while the target compound has a completely different indole-3-carboxamide scaffold with no known LATS activity. Analytical confirmation via ¹H NMR (diagnostic signals: N–CH₃ singlet at δ ~3.8–4.0 ppm for the target compound vs benzyl CH₂ and pyrrolopyridine aromatic pattern for TRULI) or LC-MS retention time comparison against authenticated reference standards is recommended upon receipt.

Focused Library Synthesis: Cost-Efficient Analog Generation Using the N-Methyl Scaffold as a Privileged Entry Point

For high-throughput chemistry groups generating 50–500 compound libraries around the indole-thiazole-pyridine chemotype, the N-methyl compound offers the most synthetically accessible starting point. The fewer synthetic steps, wider commercial availability of the N-methyl building block, and simpler analytical characterization compared to the N-isopropyl analog collectively translate to faster cycle times and lower per-compound cost — critical factors when preparing compounds for primary screening campaigns where large numbers of analogs must be evaluated before committing to more complex N-substituted leads.

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